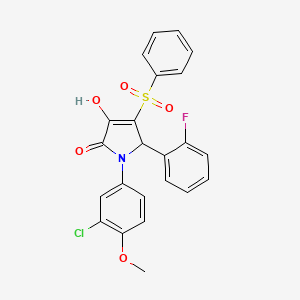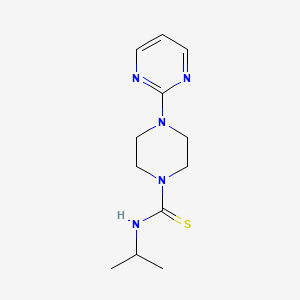
N-(2,4-dichlorobenzyl)-2-(4-fluorophenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-dichlorobenzyl)-2-(4-fluorophenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide is a synthetic organic compound characterized by its complex molecular structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its unique combination of functional groups, such as the dichlorobenzyl, fluorophenoxy, and tetrahydrofuran moieties, contributes to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dichlorobenzyl)-2-(4-fluorophenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide typically involves multiple steps, each requiring specific reagents and conditions:
-
Formation of the Dichlorobenzyl Intermediate: : The initial step involves the chlorination of benzyl chloride to produce 2,4-dichlorobenzyl chloride. This reaction is usually carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride.
-
Synthesis of the Fluorophenoxy Intermediate: : The next step involves the nucleophilic substitution reaction between 4-fluorophenol and an appropriate alkylating agent, such as methyl iodide, to form 4-fluorophenoxy methyl ether.
-
Coupling Reaction: : The dichlorobenzyl chloride and fluorophenoxy methyl ether are then coupled under basic conditions, typically using a base like sodium hydride, to form the intermediate compound.
-
Formation of the Tetrahydrofuran Intermediate: : Tetrahydrofuran is functionalized by reacting it with an appropriate alkylating agent, such as bromoacetyl bromide, to form the tetrahydrofuran-2-ylmethyl bromide.
-
Final Coupling and Acetamide Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dichlorobenzyl)-2-(4-fluorophenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide can undergo various chemical reactions, including:
-
Oxidation: : The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
-
Reduction: : Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting carbonyl groups to alcohols.
-
Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the halogenated benzyl and fluorophenoxy positions, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Amines, thiols derivatives.
Scientific Research Applications
N-(2,4-dichlorobenzyl)-2-(4-fluorophenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide has several applications in scientific research:
-
Chemistry: : Used as a reagent or intermediate in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
-
Biology: : Investigated for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.
-
Medicine: : Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
-
Industry: : Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of N-(2,4-dichlorobenzyl)-2-(4-fluorophenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide involves its interaction with specific molecular targets and pathways:
-
Molecular Targets: : The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
-
Pathways Involved: : Depending on its application, the compound may influence various biochemical pathways, such as those involved in inflammation, cell proliferation, or microbial metabolism.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-dichlorobenzyl)-2-(4-chlorophenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide: Similar structure but with a chlorine atom instead of fluorine.
N-(2,4-dichlorobenzyl)-2-(4-methylphenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide: Similar structure but with a methyl group instead of fluorine.
Uniqueness
N-(2,4-dichlorobenzyl)-2-(4-fluorophenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms often enhance the stability and lipophilicity of compounds, potentially leading to improved pharmacokinetic properties.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C20H20Cl2FNO3 |
|---|---|
Molecular Weight |
412.3 g/mol |
IUPAC Name |
N-[(2,4-dichlorophenyl)methyl]-2-(4-fluorophenoxy)-N-(oxolan-2-ylmethyl)acetamide |
InChI |
InChI=1S/C20H20Cl2FNO3/c21-15-4-3-14(19(22)10-15)11-24(12-18-2-1-9-26-18)20(25)13-27-17-7-5-16(23)6-8-17/h3-8,10,18H,1-2,9,11-13H2 |
InChI Key |
DSJDADQKWXGARK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CN(CC2=C(C=C(C=C2)Cl)Cl)C(=O)COC3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl (2E)-2-(2,4-dichlorobenzylidene)-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12126953.png)
![1-{4-[2-Hydroxy-3-(4-methoxy-phenoxy)-propyl]-piperazin-1-yl}-3-(4-methoxy-phenoxy)-propan-2-ol](/img/structure/B12126970.png)
![2-amino-1-(4-methylphenyl)-N-[2-(morpholin-4-yl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12126972.png)

![N-[6-(propan-2-ylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-3-carboxamide](/img/structure/B12126986.png)
![N-{3-[(3-hydroxyphenyl)amino]quinoxalin-2-yl}-3,4-dimethylbenzene-1-sulfonamide](/img/structure/B12126990.png)
![1,3-Diethyl 5-(2-{7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}acetamido)benzene-1,3-dicarboxylate](/img/structure/B12126995.png)
![3-chloro-N-(7-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide](/img/structure/B12127000.png)
![1-[4-(7H-purin-6-ylamino)phenyl]ethanone](/img/structure/B12127008.png)
![2-([(3-Methylphenyl)methyl]sulfanyl)-4,5-dihydro-1H-imidazole](/img/structure/B12127012.png)
![1-Benzyl-9'-bromo-2'-(4-methoxyphenyl)-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine]](/img/structure/B12127019.png)

![methyl 2-methyl-4-{[3-(trifluoromethyl)phenyl]methyl}-1H-pyrrole-3-carboxylate](/img/structure/B12127036.png)

